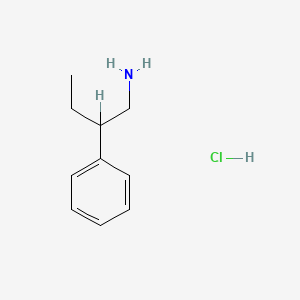

2-Phenylbutan-1-amine hydrochloride

Description

Positioning within the Chemical Landscape of Substituted Butylamines

2-Phenylbutan-1-amine (B2354328) hydrochloride belongs to the broader class of substituted butylamines. This family of compounds is characterized by a four-carbon butane (B89635) backbone with an attached amino group and at least one other substituent. The specific placement of the phenyl group at the second carbon position and the amine at the first distinguishes 2-phenylbutan-1-amine from its isomers, such as 1-phenyl-2-butanamine. scbt.com This structural arrangement, particularly the presence of a chiral center at the second carbon, is significant.

The landscape of substituted butylamines is diverse, with variations in the nature and position of substituents leading to a wide array of chemical properties and applications. For instance, tert-butylamine, a simpler substituted butylamine, serves as a foundational molecule in the synthesis of various chemical products. nih.govebi.ac.uk The introduction of a phenyl group, as seen in 2-phenylbutan-1-amine, significantly influences the molecule's steric and electronic properties, opening up different avenues for its application in research.

Academic Significance in Organic Synthesis and Advanced Material Precursors

In the realm of organic synthesis, chiral amines like 2-phenylbutan-1-amine and its derivatives are valuable as building blocks and reagents. sigmaaldrich.comresearchgate.net Chiral amines are crucial in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a target molecule. sigmaaldrich.com They can act as resolving agents, chiral auxiliaries, or be incorporated directly into the final product. sigmaaldrich.com The hydrochloride salt form is often utilized in research due to its enhanced stability and ease of handling. ontosight.ai

The academic interest in compounds like 2-phenylbutan-1-amine hydrochloride also extends to its potential as a precursor for advanced materials. The amine and phenyl functionalities provide reactive sites for polymerization and modification, making it a candidate for the synthesis of specialized polymers and functional materials. Research in this area explores how incorporating such structures can influence the properties of the resulting materials.

Evolution of Research Perspectives on Chiral Amine Scaffolds

The study of chiral amine scaffolds has undergone a significant evolution. Initially, the focus was on their role as resolving agents for the separation of racemic mixtures. wiley.com However, the development of asymmetric synthesis has broadened their application to include their use as catalysts and chiral building blocks. alfachemic.comconsensus.app This shift has been driven by the increasing demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. researchgate.net

Modern research continues to explore novel methods for the synthesis of chiral amines, including biocatalytic approaches and transition-metal-catalyzed reactions. researchgate.netacs.org These advancements aim to improve the efficiency, selectivity, and sustainability of chiral amine production. acs.org The ongoing investigation into chiral amine scaffolds, including structures like 2-phenylbutan-1-amine, highlights their enduring importance in the advancement of chemical synthesis and materials science. rsc.org

| Property | Value |

| CAS Number | 20569-45-3 biosynth.com |

| Molecular Formula | C10H15N.HCl biosynth.com |

| Molecular Weight | 185.7 g/mol biosynth.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUUAQSDHCZRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20569-45-3 | |

| Record name | Phenethylamine, beta-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020569453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2 Phenylbutan 1 Amine and Its Hydrochloride Salt

Enantioselective Synthesis and Chiral Resolution

For many applications, obtaining a single enantiomer of 2-phenylbutan-1-amine (B2354328) is necessary. This can be achieved either through enantioselective synthesis, which directly produces the desired stereoisomer, or by resolving a racemic mixture.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation (General Principles)

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules. It involves the addition of hydrogen across a double bond with the help of a chiral catalyst, leading to the formation of a single enantiomer wikipedia.org. For the synthesis of chiral amines, this often involves the asymmetric hydrogenation of a prochiral imine. The catalysts are typically transition metal complexes, such as those based on ruthenium, rhodium, or iridium, with chiral ligands nih.govnih.govscispace.com.

Asymmetric transfer hydrogenation (ATH) is a related process where the hydrogen is transferred from a donor molecule, such as isopropanol or formic acid, rather than using molecular hydrogen (H₂) directly wikipedia.orgmdpi.com. This method often uses milder conditions and avoids the need for high-pressure hydrogenation equipment wikipedia.org. The catalysts are often similar to those used in asymmetric hydrogenation, with ruthenium-based catalysts being common nih.govwikipedia.org. These methods can achieve high enantioselectivities in the reduction of imines to chiral amines scispace.com.

| Method | General Principle | Catalyst Type | Hydrogen Source |

| Asymmetric Hydrogenation | Stereoselective addition of hydrogen to a prochiral imine. | Chiral transition metal complexes (e.g., Ru, Rh, Ir). nih.gov | Molecular Hydrogen (H₂). |

| Asymmetric Transfer Hydrogenation | Stereoselective transfer of hydrogen from a donor molecule to a prochiral imine. | Chiral transition metal complexes (e.g., Ru, Rh, Fe). nih.govscispace.com | Isopropanol, formic acid. wikipedia.org |

Enzymatic Biocatalysis for Chiral Amine Production (e.g., Transaminases)

Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a sustainable and highly selective alternative to traditional chemical methods nih.govnih.gov. For the production of chiral amines, transaminases (TAs) are particularly useful enzymes nih.govdiva-portal.org. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, producing a chiral amine with high enantiomeric excess mdpi.comresearchgate.net.

The synthesis of an enantiomer of 2-phenylbutan-1-amine would involve the reaction of 2-phenylbutanal (B1594068) with a suitable amino donor, catalyzed by a stereoselective transaminase. The reaction equilibrium can sometimes be unfavorable, but this can be addressed by using a large excess of the amino donor or by removing the ketone byproduct as it is formed mdpi.com. Transaminases are available that can produce either the (R)- or (S)-enantiomer of a target amine, making this a versatile method for accessing optically pure compounds nih.gov.

| Enzyme Type | Reaction Catalyzed | Substrates | Key Advantage |

| Transaminase (TA) | Transfer of an amino group from a donor to a carbonyl compound. | Ketone/Aldehyde (e.g., 2-phenylbutanal) and an amino donor. | High enantioselectivity for the production of chiral amines. diva-portal.org |

Chiral Auxiliary and Ligand-Mediated Approaches

In asymmetric synthesis, a chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone for producing enantiomerically pure compounds. wikipedia.org The auxiliary, once it has served its purpose, can typically be removed and recovered for future use. wikipedia.org

Several classes of chiral auxiliaries are employed in the synthesis of chiral amines and their precursors:

Oxazolidinones: Popularized by David A. Evans, oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of reactions like aldol additions and alkylations. wikipedia.orgsigmaaldrich.com For a synthesis targeting 2-phenylbutan-1-amine, an N-propionyl oxazolidinone could be subjected to diastereoselective alkylation to introduce the phenyl group, followed by removal of the auxiliary and transformation of the carboxyl group to the amine.

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine is a well-established chiral auxiliary used in diastereoselective alkylations to produce enantiomerically enriched carboxylic acids, which are precursors to chiral amines. nih.gov Pseudoephenamine has emerged as a practical alternative, offering high stereocontrol in alkylation reactions, particularly in forming quaternary carbon centers. nih.gov Amides derived from these auxiliaries often exhibit high crystallinity, aiding in purification. nih.gov

tert-Butanesulfinamide: Condensation of tert-butanesulfinamide with aldehydes or ketones yields N-sulfinyl imines. wikipedia.org The subsequent addition of organometallic reagents to these imines proceeds with high diastereoselectivity, providing a versatile route to chiral amines after cleavage of the sulfinyl group. wikipedia.org

The general mechanism involves attaching the auxiliary to a substrate, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product.

| Chiral Auxiliary Type | Key Features | Typical Application |

|---|---|---|

| Oxazolidinones | High diastereoselectivity in alkylation and aldol reactions. wikipedia.orgsigmaaldrich.com | Asymmetric synthesis of carboxylic acids and alcohols. |

| Pseudoephenamine | Excellent stereocontrol in alkylations; products are often crystalline. nih.gov | Synthesis of enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.gov |

| tert-Butanesulfinamide | Forms chiral N-sulfinyl imines that undergo diastereoselective additions. wikipedia.org | Asymmetric synthesis of primary amines. |

| 8-Phenylmenthol | Used to control stereochemistry in cycloaddition reactions. wikipedia.org | Preparation of optically pure prostaglandin intermediates. |

Diastereoselective Synthesis Routes (e.g., utilizing propionic acid reactions)

Diastereoselective synthesis is a powerful strategy to create specific stereoisomers. One key approach involves the alkylation of chiral enolates derived from propionic acid derivatives. For instance, an asymmetric synthetic route to 2-substituted-3-aminocarbonyl propionic acids utilizes a chiral oxazolidinone auxiliary. nih.gov The key step in this synthesis is the diastereoselective alkylation of the chiral imide enolate with an appropriate electrophile. nih.gov

To synthesize 2-phenylbutan-1-amine, a similar strategy could be envisioned:

Acylation: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with propionyl chloride to form an N-propionyl imide.

Enolate Formation: The imide is treated with a base (e.g., lithium diisopropylamide, LDA) to generate a stereochemically defined enolate.

Diastereoselective Alkylation: The enolate is reacted with an ethylating agent (e.g., ethyl iodide). The steric hindrance from the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage and Functional Group Transformation: The chiral auxiliary is removed, typically via hydrolysis or reduction, to yield an enantiomerically enriched carboxylic acid or alcohol. Subsequent standard transformations (e.g., Curtius rearrangement, Hofmann rearrangement, or reduction of a corresponding amide or nitrile) can convert this intermediate into the target 2-phenylbutan-1-amine.

2-Phenylbutan-1-amine itself can be used to selectively react with propionic acid to produce optically pure compounds, highlighting its utility as a chiral building block. biosynth.com

Precursor Compound Derivatization

A common and direct route to amines is the reductive amination of a corresponding ketone. For the synthesis of 2-phenylbutan-1-amine, the precursor would be 1-phenylbutan-2-one. The process involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Various reducing agents can be employed for this transformation, each with specific advantages. A related process, the synthesis of 4-phenyl-2-butylamine from 4-phenylbutan-2-one (benzylacetone), illustrates this methodology. In one example, the reaction uses an ω-transaminase, L-alanine dehydrogenase, and a cofactor recycling system to achieve the amination of 4-phenylbutan-2-one. core.ac.uk While enzymatic methods offer high enantioselectivity, chemical methods are also prevalent.

General Reductive Amination Scheme:

Reactants: Phenylbutanone derivative, ammonia (or an ammonia equivalent), and a reducing agent.

Common Reducing Agents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂, Pd/C). chemicalbook.com

Process: The ketone and amine source form an imine equilibrium, which is driven forward by the reduction to the final amine product. The hydrochloride salt can be formed by treating the resulting free amine with hydrochloric acid. chemicalbook.com

Halogenated intermediates serve as versatile precursors for amine synthesis through nucleophilic substitution reactions. The compound 3-chloro-4-phenylbutan-2-one is a known chemical intermediate. orgsyn.orgchemsynthesis.com

A potential synthetic pathway from this intermediate to 2-phenylbutan-1-amine could involve several steps:

Amination: The chlorine atom at the 3-position can be displaced by an amine source, such as ammonia or a protected amine equivalent (e.g., sodium azide followed by reduction), via an SN2 reaction. This would yield 3-amino-4-phenylbutan-2-one.

Reduction of Ketone: The ketone functional group in the resulting aminoketone would then need to be reduced to a hydroxyl group.

Conversion of Hydroxyl to Amine: This step is more complex. A more direct route would involve the initial reduction of the ketone in 3-chloro-4-phenylbutan-2-one to a chlorohydrin, followed by amination.

Alternatively, a related transformation involves the direct amination of a butanol derivative. For instance, 4-phenyl-2-butanol can be converted directly to 4-phenyl-2-butylamine using ammonia over a ruthenium-pincer complex catalyst at elevated temperature and pressure. chemicalbook.com This demonstrates the feasibility of converting a hydroxyl group in a phenylbutanol scaffold to an amine, a key transformation if starting from a halogenated butanol intermediate.

Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness in chemical synthesis. This involves systematically varying parameters such as temperature, catalyst loading, substrate concentration, and reaction time.

Key Optimization Parameters:

Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to side reactions or catalyst/enzyme denaturation, decreasing the yield. nih.gov For instance, in one lipase-catalyzed amidation, the optimal temperature was found to be 60°C, with higher temperatures leading to a decreased product yield. nih.gov

Catalyst/Enzyme Loading: Increasing the amount of catalyst can improve reaction rates and conversion. However, there is often a point of diminishing returns where higher loading does not significantly improve the yield and increases costs.

Molar Ratio of Reactants: Adjusting the stoichiometry of reactants can shift reaction equilibria to favor product formation. For example, using an excess of one reactant is a common strategy to drive a reaction to completion. nih.gov

Reaction Time: Monitoring the reaction over time is essential to determine the point at which maximum yield is achieved before potential product degradation or side reactions occur. In an optimized enzymatic synthesis of phenylglycolamide, the reaction time was reduced from over 24 hours to 19 hours while increasing the yield significantly. nih.gov

In biocatalytic processes, such as those using transaminases, additional factors are critical. Overcoming unfavorable reaction equilibria is a major challenge. Strategies include using an excess of the amine donor, removing a volatile co-product (like acetone) to drive the reaction forward, or employing cofactor recycling systems to ensure the catalytic cycle proceeds efficiently. core.ac.uknih.gov

| Parameter Varied | Range Tested | Optimal Value | Effect on Yield |

|---|---|---|---|

| Molar Ratio (Amine:Acid) | 1:1 to 2:1 | 1.5:1 | Yield increased up to the optimum ratio, then slightly decreased. |

| Enzyme Loading (wt%) | 5% to 20% | 15% | Yield increased with loading up to 15%, then plateaued. |

| Temperature (°C) | 40°C to 65°C | 60°C | Yield increased to 60°C, then decreased due to enzyme denaturation. |

| Reaction Time (h) | 3h to 24h | 19h | Yield increased steadily and peaked at 19 hours. |

By systematically adjusting these parameters, chemists can develop robust and efficient synthetic routes for the large-scale preparation of 2-phenylbutan-1-amine hydrochloride.

Chemical Reactivity and Derivatization Strategies of the 2 Phenylbutan 1 Amine Framework

Fundamental Amine Reactivity

The amine functional group in 2-phenylbutan-1-amine (B2354328) is the primary center of its reactivity, engaging in oxidation, reduction, and electrophilic substitution reactions.

Oxidation Pathways Leading to Carbonyl Compounds

Primary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. The oxidation of 2-phenylbutan-1-amine can lead to the formation of corresponding carbonyl compounds. For instance, oxidation can yield 2-phenylbutanal (B1594068) or 2-phenyl-1-butanone. The specific product depends on the regioselectivity of the oxidation process. The α-oxidation of carbonyl compounds is a known method for producing α-hydroxy carbonyl compounds, which are valuable synthetic intermediates. thieme-connect.de

Reduction to Alternative Amine Derivatives

While the amine group itself is not typically reduced, derivatives of 2-phenylbutan-1-amine containing reducible functional groups can undergo reduction. For example, a related carbamate (B1207046) derivative can be reduced to its corresponding alcohol. Furthermore, the synthesis of the parent amine, 1-phenylbutan-2-amine, can be achieved through the reduction of a nitroalkene intermediate using strong reducing agents like lithium aluminum hydride (LiAlH₄). The phenyl ring of similar compounds can be reduced to a cyclohexyl ring under harsh hydrogenation conditions.

Electrophilic Substitution at Nitrogen and Aromatic Ring

The nitrogen atom of 2-phenylbutan-1-amine is nucleophilic and can react with electrophiles. Additionally, the phenyl ring can undergo electrophilic aromatic substitution. The directing effects of the alkylamine substituent influence the position of substitution on the aromatic ring.

Formation of N-Substituted Derivatives

The nitrogen atom of 2-phenylbutan-1-amine readily participates in reactions to form N-substituted derivatives, which is a common strategy for modifying its properties.

Alkylation Reactions

N-alkylation of amines is a fundamental organic reaction that involves the reaction of an amine with an alkyl halide. wikipedia.org This reaction is a type of nucleophilic aliphatic substitution. wikipedia.org For primary amines like 2-phenylbutan-1-amine, the reaction can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org For example, the reaction with an alkyl halide such as methyl iodide would be expected to yield N-methyl-2-phenylbutan-1-amine, and further reaction could lead to N,N-dimethyl-2-phenylbutan-1-amine. The synthesis of various N-alkylated amines is of significant interest in medicinal chemistry and materials science. researchgate.net Industrially, N-alkylation is often carried out using alcohols as alkylating agents. wikipedia.org

| Reactant | Product | Reaction Type |

| 2-Phenylbutan-1-amine | N-Alkyl-2-phenylbutan-1-amine | N-Alkylation |

| Tertiary Amine | Quaternary Ammonium Salt | Menshutkin Reaction |

Acylation Reactions

N-acylation is a widely used reaction in organic chemistry to form amides from amines and acylating agents. researchgate.netgoogle.com The reaction of 2-phenylbutan-1-amine with an acylating agent, such as an acid chloride or anhydride, would yield an N-acyl-2-phenylbutan-1-amine. For example, reaction with acetyl chloride would produce N-acetyl-2-phenylbutan-1-amine. This reaction is fundamental in peptide synthesis and the creation of various pharmaceuticals and materials. researchgate.netresearchgate.net The use of catalysts can facilitate these reactions, and various methods have been developed for efficient N-acylation. researchgate.netgoogle.com

| Reactant 1 | Reactant 2 | Product |

| 2-Phenylbutan-1-amine | Acyl Halide | N-Acyl-2-phenylbutan-1-amine |

| 2-Phenylbutan-1-amine | Carboxylic Anhydride | N-Acyl-2-phenylbutan-1-amine |

| Amine | Carboxylic Acid | Amide |

Derivatization for Spectroscopic Analysis

The analysis of primary amines like 2-phenylbutan-1-amine by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) often requires a derivatization step. iu.edu This process involves converting the amine into a more suitable form for analysis by replacing the labile hydrogen of the amino group with a more stable functional group. iu.edu Derivatization can improve chromatographic behavior, enhance thermal stability, and increase detection sensitivity by introducing a chromophore or fluorophore. iu.eduthermofisher.com

Several reagents are employed for the derivatization of primary amines, each offering distinct advantages for different analytical platforms.

| Derivatizing Reagent | Abbreviation | Typical Analysis Method | Purpose of Derivatization |

| Dansyl Chloride | Dansyl-Cl | LC-MS/MS | Introduces a fluorescent group and enhances ionization efficiency. nih.gov |

| o-Phthalaldehyde | OPA | HPLC, LC-MS/MS | A fluorogenic reagent that reacts rapidly with primary amines to form detectable products. thermofisher.comnih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC, LC-MS/MS | Forms stable derivatives suitable for analysis under highly acidic chromatographic conditions. thermofisher.comnih.gov |

| Dabsyl Chloride | Dabsyl-Cl | LC-MS/MS | Provides a chromophoric group, useful for detection at various pH levels. nih.gov |

| Trifluoroacetic Anhydride | TFAA | GC-MS | An acylating agent that replaces the amine hydrogen with a trifluoroacyl group, improving volatility and chromatographic peak shape. iu.edu |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | A silylating agent that introduces a trimethylsilyl (B98337) (TMS) group, increasing thermal stability and volatility. iu.edu |

| Pentafluorobenzaldehyde | PFBAY | GC-MS | Used for one-step derivatization and extraction of primary amines from aqueous solutions. nih.gov |

The choice of reagent depends on the analytical goal and the sample matrix. For instance, Dansyl-Cl is noted for its versatility, generating products with both fluorescence and high ionization efficiency, while reagents like TFAA are standard for preparing volatile derivatives for GC-MS. iu.edunih.gov

Ring Functionalization and Side-Chain Modifications

The structure of 2-phenylbutan-1-amine allows for modifications at two primary locations: the phenyl ring and the aminobutane side-chain.

Ring Functionalization: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The success of these reactions depends on managing the directing effects of the alkylamine side chain. While specific studies on the direct functionalization of 2-phenylbutan-1-amine's ring are not prevalent, its use as a chiral building block in the synthesis of molecules with substituted phenyl rings, such as 2-(4-methoxyphenyl)propionic acid, highlights the importance of this chemical handle. biosynth.com

Side-Chain Modifications: The reactivity of the primary amine and the adjacent alkyl structure allows for several modifications:

N-Alkylation: The primary amine can be converted into a secondary or tertiary amine by reaction with alkyl halides. For example, a related compound, 3-methyl-1-phenylbutan-2-amine, reacts with bromomethane (B36050) to yield a brominated N-methylated derivative. biosynth.com This type of reaction is a common strategy in the synthesis of substituted phenethylamines.

Acylation: The amine group readily reacts with acylating agents to form amides. This reaction is fundamental to its role as a building block and is also a key consideration in its reactivity profile.

Synthesis from Precursors: The 2-phenylbutan-1-amine framework can be constructed or modified through various synthetic routes. One common approach involves the reductive amination of a ketone precursor, such as 1-phenylbutan-2-one. Another pathway involves the multi-step conversion of a nitrile. For example, a related synthesis starts with the addition of dimethylamine (B145610) to propiophenone (B1677668) to form a nitrile, which is then hydrolyzed to a carboxylic acid, esterified, and finally reduced to yield the corresponding amino alcohol. google.com

Investigations into Specific Reaction Mechanisms (e.g., Hydrolysis of Amides)

Amides formed from 2-phenylbutan-1-amine can be hydrolyzed back to the parent amine and a carboxylic acid. This reaction is typically difficult and requires harsh conditions, such as prolonged heating with a strong aqueous acid (e.g., HCl) or base. masterorganicchemistry.com The mechanism of acid-catalyzed hydrolysis is a well-understood process. masterorganicchemistry.comyoutube.com

The key steps for the acid-catalyzed hydrolysis of an amide, such as N-(2-phenylbutyl)acetamide, are as follows:

Protonation of the Carbonyl Oxygen: The reaction begins with the reversible protonation of the amide's carbonyl oxygen by the acid catalyst. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a new carbon-oxygen bond and breaks the C=O pi bond, resulting in a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amine group. This converts the nitrogen into a much better leaving group (2-phenylbutan-1-amine) compared to the strongly basic amide anion (R-NH⁻). masterorganicchemistry.com

Elimination of the Amine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a neutral leaving group. This step is generally irreversible because the resulting amine is immediately protonated by the acidic medium, preventing it from acting as a nucleophile to reverse the reaction. masterorganicchemistry.comyoutube.com

Deprotonation: The final step is the deprotonation of the protonated carboxylic acid by a water molecule to yield the final carboxylic acid product.

Interestingly, 2-phenylbutan-1-amine itself has been noted in studies for its capacity to hydrolyze amides, suggesting it may play a role in facilitating such reactions under certain conditions. biosynth.com

Stereochemical Investigations and Chiral Recognition

Analysis of Stereoisomeric Forms: Enantiomers and Diastereomers

Chirality in 2-phenylbutan-1-amine (B2354328) arises from the presence of a single stereogenic center at the second carbon atom (C2) of the butane (B89635) chain, the point of attachment for the phenyl group. This single chiral center means the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. nih.gov These enantiomers are designated as (S)-2-phenylbutan-1-amine and (R)-2-phenylbutan-1-amine. nih.gov

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of other chiral entities and differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.

While 2-phenylbutan-1-amine itself only has enantiomers, the concept of diastereomers can be understood by considering a related structure with an additional chiral center. For instance, if a hydroxyl group were added at the C1 position, creating 2-phenylbutane-1,2-diol, two stereocenters would exist. This would result in four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers are an enantiomeric pair, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between a member of one pair and a member of the other (e.g., (1R, 2R) and (1R, 2S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images and have different physical properties.

Role as a Chiral Building Block in Complex Molecule Construction

The development of new drugs increasingly relies on the use of chiral building blocks to achieve stereochemical purity, which is crucial for effective and safe drug-receptor interactions. enamine.net Single-enantiomer compounds are often preferred as one enantiomer may possess the desired therapeutic activity while the other could be inactive or even cause adverse effects. enamine.net

Enantiomerically pure forms of 2-phenylbutan-1-amine serve as valuable chiral building blocks in asymmetric synthesis. acs.org These syntheses aim to create complex molecules with specific three-dimensional arrangements. The amine can be incorporated into a larger molecular scaffold, transferring its inherent chirality to the new, more complex product. This can be achieved through various synthetic strategies, including its use as a chiral auxiliary or as a precursor for synthesizing chiral ligands for transition-metal catalysts. acs.org The production of these enantiomerically pure amines often involves methods like asymmetric hydrogenation, a powerful technique for the enantioselective synthesis of chiral amines. acs.org

Stereoselective Interactions in Chemical Systems

The defining characteristic of enantiomers is their differential interaction with other chiral environments. The (R) and (S) enantiomers of 2-phenylbutan-1-amine will interact differently with chiral catalysts, chiral solvents, and biological macromolecules like enzymes and receptors. These stereoselective interactions are fundamental to many processes in chemistry and biology.

This differentiation arises from the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. For example, studies on similar chiral amines have shown that they can form complexes with chiral hosts like cyclodextrins or sucrose-based macrocyclic receptors. nih.govrsc.org The stability of these complexes is governed by a combination of non-covalent interactions, including:

Hydrogen bonding: The primary amine group (-NH2) is a potent hydrogen bond donor.

π-π interactions: The phenyl ring can engage in stacking interactions with other aromatic systems.

Steric hindrance: The ethyl and phenyl groups create a specific 3D profile that will fit differently into a chiral cavity or onto a chiral surface.

The difference in the stability of the (R)-amine-selector and (S)-amine-selector complexes is the basis for chiral recognition and allows for the separation of the two enantiomers.

Mechanisms of Chiral Recognition in Synthetic and Analytical Contexts

Chiral recognition is the process by which a chiral system can differentiate between the enantiomers of another chiral compound. A foundational concept for this phenomenon is the "three-point interaction model," which posits that a minimum of three points of interaction are required for a chiral selector to distinguish between two enantiomers.

In an analytical context, this principle is most commonly exploited in chiral High-Performance Liquid Chromatography (HPLC). To separate the enantiomers of 2-phenylbutan-1-amine, a chiral stationary phase (CSP) is used. As the racemic mixture passes through the HPLC column, the enantiomers form transient diastereomeric complexes with the CSP. nih.gov One enantiomer will typically form a more stable complex, leading to a longer retention time on the column and resulting in its separation from the other enantiomer. nih.gov Interactions such as hydrogen bonding and π-π interactions are crucial for this separation. nih.gov

Modern techniques for analyzing chiral interactions include NMR spectroscopy with chiral solvating agents and practical chiroptical sensing methods. acs.orgnsf.gov For instance, the reaction of a chiral amine with an aldehyde probe can form a Schiff base, whose circular dichroism (CD) signal can be correlated to the absolute configuration and enantiomeric composition of the amine. nsf.gov

Conformational Analysis and Torsion Angle Studies in Stereoisomers

The three-dimensional shape and flexibility of 2-phenylbutan-1-amine are critical to its interactions and are defined by its conformational isomers (conformers). These conformers arise from rotation around the single bonds within the molecule. For the stereoisomers of this amine, the most significant rotations are around the C(phenyl)-C2 bond and the C2-C1 bond.

Key Torsion Angles for Conformational Analysis:

The relative energies of different conformers are dictated by a balance of steric and electronic effects. Steric hindrance between the bulky phenyl group, the ethyl group, and the aminomethyl group will disfavor certain conformations. Computational modeling and spectroscopic techniques, particularly NMR, are primary tools for these investigations. cdnsciencepub.comconsensus.app For example, studies on hindered amides have used NMR to determine the energy barriers to rotation around the C-N bond. cdnsciencepub.com The specific conformation of each enantiomer influences its interaction with other chiral molecules, as the spatial presentation of its interacting groups (amine, phenyl ring) is conformation-dependent. This connection between conformation and interaction is central to understanding the mechanisms of chiral recognition at a molecular level. Predicted properties like the collision cross section (CCS), which relates to the molecule's shape in the gas phase, can also provide insight into its three-dimensional structure. uni.lu

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2-Phenylbutan-1-amine (B2354328) hydrochloride. Through the analysis of one- and two-dimensional NMR spectra, detailed insights into the chemical environment of each nucleus and their connectivity can be obtained.

One-Dimensional (¹H, ¹³C) NMR Applications

A patent describing the synthesis of 2-phenylbutan-1-amine hydrochloride provides ¹H-NMR data for its precursor, 2-phenylbutanamide. google.com For the hydrochloride salt, the protonation of the amine group would lead to a downfield shift of adjacent protons. The aromatic protons on the phenyl ring would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic proton and the protons on the butyl chain would exhibit characteristic multiplets, with their exact chemical shifts and coupling patterns being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. The phenyl carbons would resonate in the aromatic region (typically 125-145 ppm). The aliphatic carbons of the butyl chain would appear in the upfield region, with the carbon bearing the ammonium (B1175870) group experiencing a downfield shift compared to the free amine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20 - 7.40 (m) | 127.0 - 130.0 |

| Quaternary Aromatic C | - | 138.0 - 142.0 |

| CH(Ph) | 2.80 - 3.20 (m) | 45.0 - 55.0 |

| CH₂(NH₃⁺) | 3.00 - 3.40 (m) | 40.0 - 50.0 |

| CH₂(CH₃) | 1.50 - 1.90 (m) | 20.0 - 30.0 |

| CH₃ | 0.80 - 1.00 (t) | 10.0 - 15.0 |

Note: These are predicted values and may vary based on experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity of atoms within this compound, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be observed between the adjacent protons of the butyl chain, as well as between the benzylic proton and the adjacent methylene (B1212753) protons. This allows for the tracing of the complete spin system of the butyl moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Each cross-peak in the HMQC/HSQC spectrum would link a specific proton signal to its attached carbon signal, confirming the assignments made from the one-dimensional spectra.

Dynamic NMR Studies for Conformational Dynamics

The butyl chain of this compound possesses conformational flexibility due to rotation around its carbon-carbon single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into these conformational dynamics. By analyzing changes in chemical shifts and the coalescence of signals at different temperatures, it is possible to determine the energy barriers for bond rotation and to identify the preferred conformations of the molecule in solution. While specific DNMR studies on this compound are not documented in the searched literature, the principles of this technique would be applicable.

Mass Spectrometry (MS) for Molecular Fingerprinting and Isomer Differentiation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the ion, confirming the molecular formula of this compound. For the free base, 2-Phenylbutan-1-amine (C₁₀H₁₅N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm its identity with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and provides valuable structural information.

For 2-Phenylbutan-1-amine, the primary fragmentation pathways would likely involve the cleavage of bonds adjacent to the amine group and the phenyl ring. Common fragmentation patterns for phenethylamine (B48288) derivatives include the loss of the alkyl side chain and the formation of a stable tropylium (B1234903) ion (m/z 91). The specific fragmentation pattern of this compound would be instrumental in distinguishing it from its isomers.

Isotopic Labeling and Deuterated Analogs in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insight into reaction mechanisms. In the context of this compound, the synthesis of analogs containing heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), would be instrumental in elucidating its metabolic fate or reaction pathways.

For instance, deuterated analogs of this compound, where one or more hydrogen atoms are replaced by deuterium, could be synthesized. These labeled compounds are chemically similar to their non-labeled counterparts but possess a greater mass. This mass difference can be detected by mass spectrometry, allowing researchers to follow the molecule and its fragments through biological systems or chemical reactions. The use of stereoselectively deuterated precursors can also aid in determining the absolute configuration of reaction products.

Mechanistic investigations often rely on isotopic labeling experiments to confirm proposed reaction pathways. researchgate.net For example, if a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium would result in a slower reaction rate, an effect known as the kinetic isotope effect. Observing this effect would provide strong evidence for the proposed mechanism.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a cornerstone for the identification of functional groups within a molecule. These techniques probe the vibrational and rotational modes of molecules, providing a unique "fingerprint" for a given compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its various functional groups. The presence of the hydrochloride salt means the primary amine group (-NH₂) is protonated to form an ammonium group (-NH₃⁺).

Key expected vibrational modes would include:

N-H Stretching: The -NH₃⁺ group would exhibit strong, broad absorption bands in the region of 3200-2800 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain would be observed in the 3000-2850 cm⁻¹ region.

N-H Bending: The scissoring and asymmetric bending modes of the -NH₃⁺ group would be found in the 1600-1480 cm⁻¹ range.

Aromatic C=C Stretching: The phenyl ring would show characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond would likely appear in the 1250-1020 cm⁻¹ range.

While a publicly available, peer-reviewed FTIR spectrum for this compound is not available, data for the free base, (S)-2-Phenylbutylamine, exists. nih.gov However, the spectrum of the hydrochloride salt would differ significantly, particularly in the N-H stretching and bending regions, due to the protonation of the amine group.

A representative, though not specific, FTIR data table for a primary amine hydrochloride is presented below to illustrate the expected data format.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Strong |

| N-H Bend (Ammonium) | 1600-1480 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the phenyl ring and the carbon backbone.

Expected Raman shifts would include:

Aromatic Ring Breathing: A strong, sharp band characteristic of the monosubstituted benzene (B151609) ring would be expected around 1000 cm⁻¹.

C-C Stretching: Vibrations of the butyl chain's carbon skeleton would appear in the fingerprint region (1400-800 cm⁻¹).

Symmetric C-H Stretching: Symmetric aliphatic and aromatic C-H stretching modes would also be visible.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its unambiguous identification and structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis of this compound, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would reveal the exact conformation of the butyl chain, the orientation of the phenyl group relative to the rest of the molecule, and the hydrogen bonding interactions between the ammonium group and the chloride anion, as well as with adjacent molecules in the crystal lattice.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices

In the crystalline state of amine hydrochlorides, the primary intermolecular force dictating the supramolecular architecture is the hydrogen bond. cdnsciencepub.com These interactions are particularly strong due to the electrostatic attraction between the positively charged ammonium group (N⁺-H) and the negatively charged chloride anion (Cl⁻). cdnsciencepub.comiucr.org This results in the formation of N⁺-H···Cl⁻ hydrogen bonds. iucr.org

In the case of primary amine salts like this compound, the ammonium group possesses three hydrogen atoms capable of acting as hydrogen bond donors. Each of these protons can form a significant intermolecular contact with a neighboring chloride anion. iucr.org This is exemplified in the crystal structure of phenethylamine hydrochloride, a closely related compound, where each of the three ammonium hydrogen atoms forms distinct hydrogen bonds with symmetry-related chloride anions. iucr.org The resulting network is a complex, three-dimensional array that holds the ions in a rigid, ordered lattice.

Table 1: Representative Hydrogen Bond Data for Phenethylamine Hydrochloride

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H1···Cl | 0.91 | 2.20 | 3.109 | 175 |

| N-H2···Cl | 0.91 | 2.27 | 3.178 | 177 |

| N-H3···Cl | 0.91 | 2.35 | 3.259 | 178 |

| Data is inferred from the crystal structure of phenethylamine hydrochloride and is representative of the types of interactions expected in this compound. iucr.org |

Analysis of Packing Diagrams and Crystal Forms

The analysis of packing diagrams for related structures reveals that the cations and anions arrange themselves in a way that maximizes the hydrogen bonding interactions, often leading to layered structures or complex three-dimensional networks. iucr.orgresearchgate.net The phenyl groups may arrange in various motifs, including herringbone or parallel-displaced arrangements, to optimize van der Waals contacts.

Different crystalline forms, or polymorphs, can arise from variations in the packing arrangement and/or the conformation of the molecule. Polymorphism is a critical consideration in the pharmaceutical industry as different crystal forms of the same compound can exhibit different physical properties, including solubility, melting point, and stability. For phenethylamine derivatives, polymorphism has been observed, often arising from different crystallization conditions which can lead to distinct packing arrangements and hydrogen bonding networks. google.com While specific polymorphs of this compound have not been detailed in the literature, the potential for their existence is high given the conformational flexibility of the butyl chain and the possibility of different hydrogen bonding motifs. The identification and characterization of different crystal forms are crucial for ensuring the consistent performance of the active pharmaceutical ingredient.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and related properties of molecules. For 2-Phenylbutan-1-amine (B2354328), these calculations can elucidate its geometry, stability, and chemical reactivity. While specific studies on the hydrochloride salt are not extensively available, the principles and findings from studies on phenethylamine (B48288) and its derivatives are largely applicable.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of 2-Phenylbutan-1-amine. DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

For a molecule like 2-Phenylbutan-1-amine, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G* to obtain a reliable ground-state geometry. These calculations would reveal the preferred spatial arrangement of the phenyl ring, the butyl chain, and the amine group. Key structural parameters that can be determined are presented in the table below, with hypothetical but realistic values based on similar molecules.

| Parameter | Description | Typical Calculated Value |

| C-C (phenyl) | Bond length in the aromatic ring | ~1.39 Å |

| C-C (alkyl) | Bond length in the butyl chain | ~1.54 Å |

| C-N | Bond length of the amine group | ~1.47 Å |

| C-C-N angle | Bond angle around the chiral center | ~109.5° |

| Phenyl-Alkyl Dihedral | Torsional angle defining the orientation of the phenyl ring | Varies with conformation |

DFT can also be used to calculate various electronic properties, such as the dipole moment and the distribution of electron density, which are crucial for understanding intermolecular interactions.

For more accurate predictions of energetic and spectroscopic properties, high-level ab initio methods such as Coupled Cluster (CC) theory are employed. While computationally more demanding than DFT, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for calculating accurate molecular energies.

These methods are particularly useful for:

Determining accurate conformational energies: Calculating the relative energies of different conformers of 2-Phenylbutan-1-amine with high precision.

Predicting spectroscopic properties: Simulating vibrational frequencies (IR and Raman spectra) and electronic excitation energies (UV-Vis spectra) that can be compared with experimental data for validation.

For instance, ab initio calculations have been successfully used to explore the conformational landscape of related molecules like phenethylamine, identifying the most stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 2-Phenylbutan-1-amine, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group, while the LUMO would be distributed over the aromatic system.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Analysis of the HOMO and LUMO shapes and energies can predict how 2-Phenylbutan-1-amine will interact with other reagents.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with the surrounding environment.

Due to the flexibility of the butyl chain and the rotation around single bonds, 2-Phenylbutan-1-amine can exist in multiple conformations. A conformational search is a computational procedure used to identify the various stable conformers of a molecule. This is typically followed by energy minimization to find the lowest energy (most stable) conformation.

Computational studies on similar chiral amines have shown that the relative orientation of the substituents around the chiral center significantly influences the conformational preferences and, consequently, the molecule's biological activity and physical properties. The most stable conformers are those that minimize steric hindrance and optimize favorable intramolecular interactions.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be used to study the behavior of 2-Phenylbutan-1-amine in a solvent, such as water. In the case of 2-Phenylbutan-1-amine hydrochloride, the amine group would be protonated, and MD simulations would be crucial to understanding its hydration shell and interactions with counter-ions.

These simulations can provide information on:

Solvation structure: How solvent molecules arrange around the solute.

Hydrogen bonding: The formation and dynamics of hydrogen bonds between the amine group and water molecules.

Conformational dynamics: How the presence of a solvent affects the conformational flexibility and preferences of the molecule.

By simulating the system over time, MD provides a dynamic picture of the molecule's behavior, which is essential for understanding its properties in a realistic environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry serves as a robust tool for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for the interpretation of experimental spectra and the structural elucidation of molecules like this compound.

NMR Chemical Shift Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved through methods such as Density Functional Theory (DFT) and ab initio calculations. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed ab initio approach for calculating nuclear magnetic shielding tensors, from which chemical shifts can be derived. DFT methods, particularly with hybrid functionals like B3LYP, have also demonstrated considerable accuracy in predicting NMR parameters for organic molecules, including amines. nih.gov

For a molecule such as 2-Phenylbutan-1-amine, computational models would first involve the optimization of its three-dimensional geometry. Subsequent GIAO calculations at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) would yield the isotropic shielding values for each nucleus. nih.gov These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS). The accuracy of these predictions for amines is generally good, with root-mean-square errors often within 0.2 ppm for ¹H shifts. nih.gov However, predicting the chemical shifts of protons attached to nitrogen (NH) can be more challenging due to factors like hydrogen bonding and exchange with solvent molecules. nih.gov

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the 2-phenylbutan-1-aminium cation, the protonated form present in the hydrochloride salt. This data is representative of what a computational study would aim to produce.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₂) | - | 45.8 |

| H1 (CH₂) | 3.15, 3.25 | - |

| C2 (CH) | - | 42.5 |

| H2 (CH) | 3.05 | - |

| C3 (CH₂) | - | 25.1 |

| H3 (CH₂) | 1.75, 1.90 | - |

| C4 (CH₃) | - | 11.9 |

| H4 (CH₃) | 0.95 | - |

| Cα (Aromatic) | - | 140.2 |

| Cβ (Aromatic) | - | 129.5 |

| Hβ (Aromatic) | 7.30 | - |

| Cγ (Aromatic) | - | 128.8 |

| Hγ (Aromatic) | 7.38 | - |

| Cδ (Aromatic) | - | 127.0 |

| Hδ (Aromatic) | 7.25 | - |

| N (NH₃⁺) | - | - |

| H (NH₃⁺) | 8.10 | - |

Vibrational Frequencies Prediction:

Theoretical vibrational spectroscopy, primarily through DFT calculations, allows for the prediction of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding normal modes. nih.gov For a molecule like this compound, these calculations can help in the assignment of experimentally observed absorption bands to specific molecular vibrations. rsc.org

Computational studies on similar molecules, such as amphetamine hydrochloride, have successfully utilized DFT methods (e.g., B3PW91/6-311++G**) to interpret vibrational and chiroptical spectra. rsc.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

An illustrative table of predicted vibrational frequencies for key functional groups in the 2-phenylbutan-1-aminium cation is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H stretch (asymmetric) | 3250 | Stretching of the N-H bonds in the NH₃⁺ group |

| N-H stretch (symmetric) | 3180 | Symmetric stretching of the N-H bonds |

| Aromatic C-H stretch | 3050-3100 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H stretch | 2880-2970 | Stretching of C-H bonds in the butyl chain |

| N-H bend (asymmetric) | 1610 | Bending (scissoring) of the NH₃⁺ group |

| Aromatic C=C stretch | 1450-1600 | Stretching of carbon-carbon bonds in the phenyl ring |

| C-N stretch | 1150 | Stretching of the carbon-nitrogen bond |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. For 2-Phenylbutan-1-amine, computational studies can elucidate the mechanisms of its synthesis and potential reactions.

A common synthetic route to primary amines is reductive amination. masterorganicchemistry.com This reaction typically involves the condensation of a ketone or aldehyde with an amine source, followed by the reduction of the resulting imine or enamine intermediate. nih.gov In the context of synthesizing 2-Phenylbutan-1-amine, this would involve the reaction of 2-phenylbutanal (B1594068) with ammonia.

Computational transition state analysis, often performed using DFT methods, can map out the potential energy surface of such a reaction. nih.gov This involves locating the structures of reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. nih.gov

For the reductive amination of 2-phenylbutanal, a computational study would likely investigate the following key steps:

Nucleophilic attack of ammonia on the carbonyl carbon of 2-phenylbutanal: This leads to the formation of a hemiaminal intermediate.

Dehydration of the hemiaminal: This step forms an imine intermediate. Computational studies have shown that this step can be catalyzed by acid. rsc.org

Reduction of the imine: The C=N bond of the imine is reduced to a C-N single bond, yielding the final primary amine. The mechanism of reduction would depend on the reducing agent used (e.g., NaBH₃CN, H₂/catalyst). nih.gov

A schematic representation of the energy profile for a hypothetical reaction step, as would be determined from a computational study, is provided below.

| Reaction Coordinate | Species | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-Phenylbutanal + NH₃ | 0.0 |

| Transition State 1 | [Hemiaminal formation TS] | +15.2 |

| Intermediate | Hemiaminal | -5.8 |

| Transition State 2 | [Imine formation TS] | +20.5 |

| Products | Imine + H₂O | -2.3 |

Such computational analyses provide a molecular-level understanding of the reaction mechanism, helping to explain selectivity and optimize reaction conditions. rsc.org

Applications in Fundamental Chemical Research and Industrial Science

Role as a Key Intermediate in Organic Synthesis for Complex Molecules

2-Phenylbutan-1-amine (B2354328) serves as a crucial chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and chemical industries. biosynth.com Chiral building blocks are essential for creating enantiomerically pure compounds, which is critical as the biological activity of a molecule often depends on its specific stereoisomer. enamine.net The demand for such chiral compounds has grown as regulatory bodies increasingly emphasize the development of single-enantiomer drugs to improve efficacy and reduce side effects. enamine.net

As an optical isomer of the more common 1-phenylbutan-2-amine, 2-phenylbutan-1-amine provides a distinct structural motif for synthetic chemists. biosynth.com Its primary amine group and chiral center make it a valuable precursor for a variety of transformations. For instance, it can be used in the synthesis of optically pure pharmaceuticals, where its specific stereochemistry directs the formation of the desired product. biosynth.com The synthesis of chiral amines themselves can be achieved through various methods, including the asymmetric catalytic reduction of imines, which is considered a direct and effective approach.

The utility of chiral amines like 2-phenylbutan-1-amine extends to their role as intermediates in the production of a wide array of chemical products. Their integration into synthetic pathways allows for the construction of complex molecular architectures with precise stereochemical control.

Utilization in Analytical Method Development and Validation

The development and validation of analytical methods are crucial for ensuring the quality, safety, and consistency of chemical substances. gavinpublishers.compharmaerudition.org For a compound like 2-Phenylbutan-1-amine hydrochloride, which belongs to the phenethylamine (B48288) class, robust analytical methods are necessary for its identification and quantification in various matrices.

Method validation involves establishing documented evidence that a specific analytical procedure is suitable for its intended purpose. pharmaerudition.orgdemarcheiso17025.com This process includes the evaluation of several key parameters, as outlined by international guidelines such as those from the International Conference on Harmonisation (ICH). gavinpublishers.comdemarcheiso17025.com

Key Validation Parameters for Analytical Methods:

| Parameter | Description |

| Accuracy | The closeness of test results to the true value. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst). demarcheiso17025.com |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gavinpublishers.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gavinpublishers.com |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. pharmaerudition.org |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. gavinpublishers.com |

Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the analysis of phenethylamine derivatives. nih.govnih.gov The validation of these methods ensures reliable and reproducible results, which is critical in both research and quality control settings. researchgate.net

Substrate and Probe in Enzyme Kinetics Studies

Phenethylamine and its derivatives are known to interact with various enzymes, making them valuable tools for studying enzyme kinetics and function. wikipedia.org 2-Phenylbutan-1-amine, as a member of this class, can serve as a substrate or probe in such studies. Enzymes like monoamine oxidases (MAOs) are responsible for the metabolism of endogenous phenethylamine. wikipedia.orgresearchgate.net

The study of how enzymes process chiral amines is a significant area of research. Biocatalytic methods, particularly those involving enzymes, are increasingly used for the synthesis of enantiopure amines. wiley.com Enzymatic kinetic resolution is a common technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. google.comrsc.org Lipases are a class of enzymes frequently used for the kinetic resolution of racemic amines. nottingham.ac.uk

Furthermore, transaminases are enzymes that catalyze the transfer of an amino group from a donor to a ketone acceptor, and they are instrumental in the asymmetric synthesis of chiral amines from prochiral ketones. d-nb.infomdpi.com The enantioselectivity of these enzymes makes them powerful catalysts in producing single-enantiomer amine products. nih.gov Studies involving the conversion of racemic alcohols like 4-phenyl-2-butanol to chiral amines utilize enzyme cascades involving alcohol dehydrogenases and transaminases. d-nb.infonih.gov this compound could be used as a reference standard or a potential substrate in the development and characterization of such enzymatic processes.

Ligand and Chiral Auxiliary in Catalysis

Chiral amines are fundamental in the field of asymmetric catalysis, where they can function as either chiral auxiliaries or chiral ligands. rsc.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. The individual enantiomers of compounds like 1-phenylbutan-2-amine can be employed as chiral auxiliaries.

In the context of catalysis, chiral ligands coordinate to a metal center to create a chiral catalyst. nih.gov This catalyst then directs a chemical reaction to favor the formation of one enantiomer over the other. Chiral aminophosphine ligands, for example, have shown potential in homogeneous catalysis, such as in the rhodium-catalyzed hydroformylation of olefins. nih.gov The design of these ligands is crucial for achieving high enantioselectivity. nih.gov

Given its structure, 2-Phenylbutan-1-amine has the potential to be used in the development of new chiral ligands or auxiliaries. Its primary amine functionality allows for its incorporation into more complex ligand scaffolds, and its chiral nature can induce asymmetry in catalytic transformations.

Application in Forensic Chemical Identification Methodologies

The identification of illicit drugs and new psychoactive substances (NPS) is a critical task in forensic science. nih.gov Phenethylamines and their derivatives are a class of compounds frequently encountered in forensic casework. nih.govepa.gov Therefore, validated and reliable analytical methods are essential for their identification in seized materials and biological samples.

A variety of analytical techniques are employed in forensic laboratories for the identification of these substances. nih.gov These include:

High-Performance Liquid Chromatography (HPLC) with detectors like diode-array detection (DAD). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , which is a gold standard for the confirmation of many drugs. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy for structural elucidation. nih.gov

The identification of a specific compound like this compound in a forensic sample would involve comparing its analytical data (e.g., mass spectrum, retention time) to that of a certified reference material. The structural similarity among designer drug analogs makes accurate identification challenging, necessitating the use of high-resolution mass spectrometry and other advanced techniques. bohrium.com The presence of such compounds in judicial samples highlights the continuous need for the development of comprehensive analytical methodologies. nih.govresearchgate.net

Exploration in Environmental Chemical Analysis

Amines are a diverse group of organic compounds that are widely distributed in the environment due to both natural processes and anthropogenic activities. researchgate.net They are used in numerous industrial applications, including the manufacturing of pesticides, polymers, and pharmaceuticals. nih.gov As a result, amines can be released into the atmosphere, water, and soil, raising concerns about their environmental fate and potential impact. researchgate.netnih.gov

The environmental analysis of amines is important for monitoring their presence and understanding their behavior in different environmental compartments. researchgate.net Several analytical techniques are used for the determination of amines in environmental samples:

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC)

Capillary Electrophoresis (CE)

These methods are often coupled with sensitive detection techniques to analyze the low concentrations of amines typically found in the environment. researchgate.net The potential for amines to act as precursors to harmful compounds, such as nitrosamines, further underscores the need for their monitoring. researchgate.net While specific studies on the environmental analysis of this compound are not prevalent, the general methodologies developed for other amines would be applicable for its detection and quantification in environmental matrices. The persistence and potential for bioaccumulation of different amines vary, which influences their long-term environmental effects. nilu.no

Contributions to Industrial Chemical Processes and Material Science

Aromatic amines are a cornerstone of the chemical industry, serving as vital intermediates in the production of a vast array of products. nih.gov These include dyestuffs, polymers, pesticides, and pharmaceuticals. nih.gov 2-Phenylbutan-1-amine, as a chiral primary amine, falls within this important class of compounds and can contribute to various industrial processes.

Its role as a chiral building block is paramount. biosynth.com The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) often relies on such chiral intermediates. nottingham.ac.uk The ability to introduce a specific stereocenter into a molecule is a key step in the manufacture of many modern drugs.

In the realm of material science, amines are used in the synthesis of polymers and other advanced materials. The specific structure of 2-Phenylbutan-1-amine could be leveraged to create materials with unique properties. For example, its incorporation into a polymer backbone could influence the material's thermal stability, mechanical strength, or optical properties. While direct applications in material science for this specific compound are not widely documented, its chemical nature makes it a candidate for exploration in this field.

Solvent Properties in Diastereomeric Solvent Synthesis

The synthesis of enantiomerically pure compounds is crucial in various fields, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its pharmacological activity. One of the classical and most effective methods for separating enantiomers is through diastereomeric resolution. This process leverages the different physical properties of diastereomers, such as solubility, to enable their separation.

Chiral amines, including 2-phenylbutan-1-amine, are widely employed as resolving agents for racemic acidic compounds. The fundamental principle involves the reaction of a racemic acid with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These salts, having different spatial arrangements, exhibit distinct physical properties, most notably different solubilities in a given solvent.

Mechanism of Diastereomeric Resolution:

Salt Formation: A racemic mixture of a carboxylic acid (containing both R and S enantiomers) is treated with an enantiomerically pure chiral amine, such as (R)-2-phenylbutan-1-amine hydrochloride. This acid-base reaction results in the formation of two diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine).

Fractional Crystallization: Due to their different crystal lattice energies and interactions with the solvent, one of the diastereomeric salts will typically be less soluble than the other. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer can be selectively precipitated from the solution.